molecular formula C14H9NO4S B1308167 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde CAS No. 132636-66-9

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde

Cat. No.: B1308167
CAS No.: 132636-66-9
M. Wt: 287.29 g/mol
InChI Key: XPMJOFBRLNZVQH-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde is a chemical compound with the molecular formula C14H9NO4S and a molecular weight of 287.29 g/mol It is characterized by the presence of a benzaldehyde group attached to a benzisothiazole ring system, which is further substituted with a dioxido group

Preparation Methods

The synthesis of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,2-benzisothiazol-3-one 1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scale-up processes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance the yield and purity of the compound.

Chemical Reactions Analysis

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests it may interact with enzymes or receptors, leading to modulation of biochemical pathways involved in cell growth, apoptosis, or microbial inhibition .

Comparison with Similar Compounds

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde can be compared with other benzisothiazole derivatives, such as:

    4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde: Similar structure but with the benzisothiazole ring attached at a different position.

    4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4S/c16-9-10-5-7-11(8-6-10)19-14-12-3-1-2-4-13(12)20(17,18)15-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMJOFBRLNZVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)OC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397454
Record name 4-[(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132636-66-9
Record name 4-[(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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